![molecular formula C20H24O3 B12526429 3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- CAS No. 680201-70-1](/img/structure/B12526429.png)
3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- is an organic compound with a complex structure It is a derivative of pentanone, where the hydrogen atoms are substituted with phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- typically involves the reaction of pentanone with phenylmethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the substitution of hydrogen atoms with phenylmethoxy groups. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- involves its interaction with specific molecular targets. The phenylmethoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1-pentanone: A structurally similar compound with different substituents.
1-Pentanone, 3-methyl-1-phenyl-: Another related compound with variations in the alkyl chain and phenyl group positions.
Uniqueness
3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- is unique due to the presence of two phenylmethoxy groups, which significantly influence its chemical properties and reactivity. This makes it distinct from other similar compounds and provides it with unique applications in various fields.
Properties
CAS No. |
680201-70-1 |
|---|---|
Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-phenylmethoxy-2-(phenylmethoxymethyl)pentan-3-one |
InChI |
InChI=1S/C20H24O3/c1-2-20(21)19(15-22-13-17-9-5-3-6-10-17)16-23-14-18-11-7-4-8-12-18/h3-12,19H,2,13-16H2,1H3 |
InChI Key |
IDQVAISQCILMQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(COCC1=CC=CC=C1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


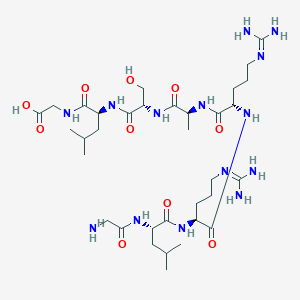
![3-Oxabicyclo[3.1.0]hexan-2-one, 4-ethenyl-4-methyl-, (1S,5R)-](/img/structure/B12526350.png)
![1-Phenyl-3-[4-(1h-Tetrazol-5-Yl)phenyl]urea](/img/structure/B12526358.png)

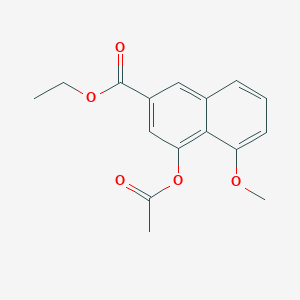

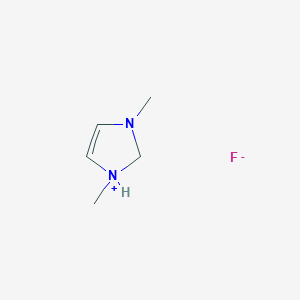
methanone](/img/structure/B12526373.png)
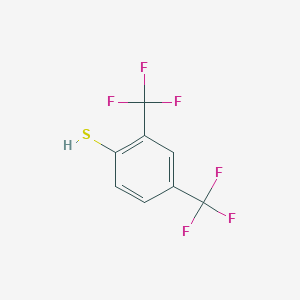
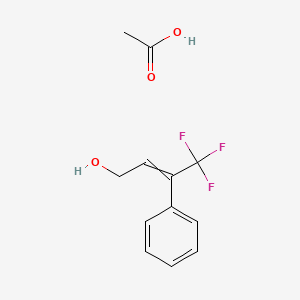
![1-[(2-Methylbutan-2-YL)disulfanyl]octane](/img/structure/B12526397.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(2-pyrimidinyl)-](/img/structure/B12526400.png)


